
Diginatigenin-3-O-beta-D-digitaloside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diginatigenin-3-O-beta-D-digitaloside is a complex steroid glycoside. It is a derivative of diginatigenin, a type of steroid, and is linked to a sugar molecule, beta-D-digitaloside. This compound is part of a larger family of steroid glycosides, which are known for their diverse biological activities and potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diginatigenin-3-O-beta-D-digitaloside typically involves the glycosylation of diginatigenin with beta-D-digitaloside. This process can be carried out using various glycosylation agents and catalysts under controlled conditions. For example, the use of glycosyl donors such as trichloroacetimidates in the presence of a Lewis acid catalyst like boron trifluoride etherate can facilitate the formation of the glycosidic bond .
Industrial Production Methods
Industrial production of this compound may involve large-scale glycosylation reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through chromatography and crystallization to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Diginatigenin-3-O-beta-D-digitaloside can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may yield alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Diginatigenin-3-O-beta-D-digitaloside has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying glycosylation reactions and the synthesis of steroid glycosides.
Biology: It is used to study the biological activities of steroid glycosides, including their effects on cell signaling and metabolism.
Medicine: It has potential therapeutic applications due to its biological activities, such as anti-inflammatory and anticancer properties.
Industry: It is used in the development of pharmaceuticals and nutraceuticals due to its bioactive properties.
Wirkmechanismus
The mechanism of action of diginatigenin-3-O-beta-D-digitaloside involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes involved in cell signaling pathways, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Teikagenin 3-O-beta-D-digitaloside: Another steroid glycoside with similar structural features.
Gitoxigenin 3-O-beta-D-digitaloside: A compound with a similar glycosidic linkage but different aglycone structure
Uniqueness
Diginatigenin-3-O-beta-D-digitaloside is unique due to its specific aglycone structure and glycosidic linkage, which confer distinct biological activities and potential therapeutic applications. Its unique structure allows it to interact with specific molecular targets, making it a valuable compound for scientific research and drug development.
Eigenschaften
CAS-Nummer |
88660-21-3 |
|---|---|
Molekularformel |
C30H46O10 |
Molekulargewicht |
566.7 g/mol |
IUPAC-Name |
3-[3-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-12,14,16-trihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |
InChI |
InChI=1S/C30H46O10/c1-14-24(34)26(37-4)25(35)27(39-14)40-17-7-8-28(2)16(10-17)5-6-18-19(28)11-21(32)29(3)23(15-9-22(33)38-13-15)20(31)12-30(18,29)36/h9,14,16-21,23-27,31-32,34-36H,5-8,10-13H2,1-4H3 |
InChI-Schlüssel |
FAAUXNJCOFXHBZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CC(C5(C4(CC(C5C6=CC(=O)OC6)O)O)C)O)C)O)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


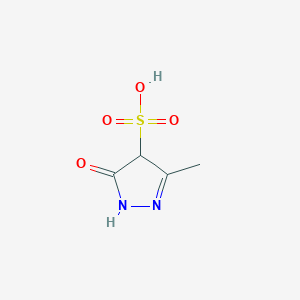
![2-{2-[(3-Methoxyphenyl)methoxy]ethyl}-2-methyl-1,3-dioxolane](/img/structure/B14386370.png)
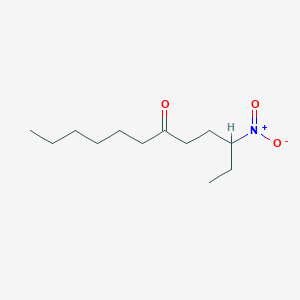


![Methyl 3-[1-(4-methylbenzene-1-sulfonyl)-1H-indol-3-yl]propanoate](/img/structure/B14386386.png)
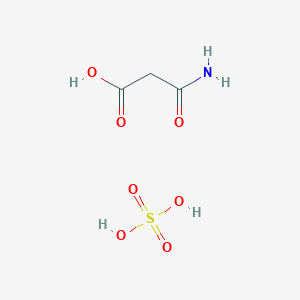
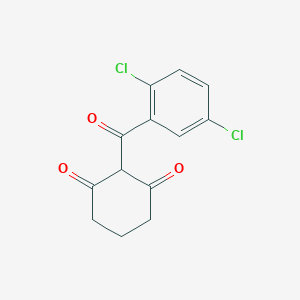

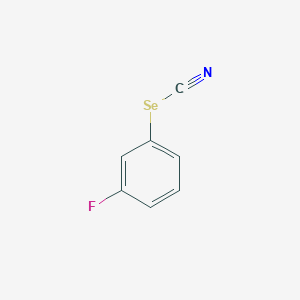
![3-Cyano-1-[(4-fluorophenyl)methyl]quinolin-1-ium](/img/structure/B14386416.png)
![2,6-Difluoro-N-[(2-fluoro-4-iodophenyl)carbamoyl]benzamide](/img/structure/B14386418.png)
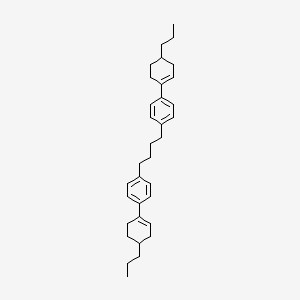
![2-[(2-Oxo-2-phenylethyl)sulfanyl]-1-phenylethyl acetate](/img/structure/B14386436.png)
